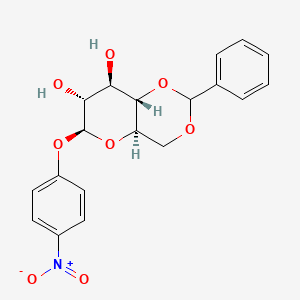
4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside
Descripción general
Descripción
4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside is a biochemical reagent used primarily in glycoscience research. It is a derivative of glucose, where the glucose molecule is modified with a nitrophenyl group and a benzylidene group. This compound is often used in studies involving carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glucose with benzaldehyde to form the benzylidene derivative, followed by nitration to introduce the nitrophenyl group .
Industrial Production Methods
While specific industrial production methods for 4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside are not widely documented, the general approach involves large-scale synthesis using similar protection and nitration reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release 4-nitrophenol and the corresponding glucose derivative.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst or chemical reductants like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and a glucose derivative.
Reduction: Produces 4-aminophenyl 4,6-O-benzylidene-b-D-glucopyranoside.
Substitution: Produces various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a substrate in enzyme assays to study glycosidase activity.
Biology: Employed in studies of carbohydrate metabolism and glycan interactions.
Medicine: Investigated for its potential role in drug development and diagnostic assays.
Industry: Utilized in the production of biofuels and other biotechnological applications
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with glycosidases, enzymes that hydrolyze glycosidic bonds. The nitrophenyl group acts as a chromogenic reporter, allowing for the detection and quantification of enzyme activity. The benzylidene group provides stability and specificity to the compound, enhancing its utility in biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl b-D-glucopyranoside: Similar structure but lacks the benzylidene group.
4-Nitrophenyl α-D-glucopyranoside: Anomeric form of the compound with different stereochemistry.
Methyl 4,6-O-benzylidene-α-D-glucopyranoside: Similar benzylidene protection but lacks the nitrophenyl group.
Uniqueness
4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside is unique due to its dual functional groups, which provide both chromogenic properties and stability. This makes it particularly useful in detailed biochemical studies and enzyme assays, offering advantages over simpler analogs .
Propiedades
IUPAC Name |
(4aR,6S,7R,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17-,18?,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBDVEKOBCWPHZ-HIQCEYAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3274582.png)
![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B3274586.png)





![4-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B3274623.png)



